molecular formula C14H13N3O4S B2393508 N-(5-Methylisoxazole-3-yl)-(1H-indole-3-yl)sulfonylacetamide CAS No. 850932-37-5

N-(5-Methylisoxazole-3-yl)-(1H-indole-3-yl)sulfonylacetamide

Cat. No. B2393508
CAS RN: 850932-37-5
M. Wt: 319.34
InChI Key: RAGSAQFNBQGCRD-UHFFFAOYSA-N
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Description

N-(5-Methylisoxazole-3-yl)-(1H-indole-3-yl)sulfonylacetamide, commonly known as MIAS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. MIAS belongs to the class of sulfonylacetamides and is synthesized using a multi-step process involving various chemical reactions.

Scientific Research Applications

Understanding Polymorphism

The compound has been used in the study of polymorphism in amide-containing compounds . The supramolecular architectures of these compounds are highly dependent on the side-chain substituents . The potential impact of isoxazole substituents on polymorph formation has been explored using this compound .

Crystallization Mechanism

This compound has been used to understand the crystallization mechanism of amide-containing compounds . An in-depth analysis of the interactions and energy content of the crystals based on supramolecular clusters allowed researchers to propose crystallization mechanisms .

Synthesis of Heterocycles

The compound has been utilized for the synthesis of a variety of heterocycles incorporating sulfamoyl moiety . This has led to the creation of a variety of new compounds with potential applications in various fields .

Antimicrobial Applications

The newly synthesized compounds from this compound were evaluated for their in vitro antibacterial and antifungal activities, and showed promising results .

Study of Supramolecular Architectures

The compound has been used to study the supramolecular architectures of amide-containing compounds . The findings suggest that variations in solvents, flexibility, and the presence/absence of amide–amide interactions can modulate the competition between amide-containing isoxazole compounds .

Exploration of Isoxazole Substituents

The compound has been used to explore the potential impact of isoxazole substituents on polymorph formation . This has led to a better understanding of the properties and behaviors of these types of compounds .

properties

IUPAC Name

2-(1H-indol-3-ylsulfonyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O4S/c1-9-6-13(17-21-9)16-14(18)8-22(19,20)12-7-15-11-5-3-2-4-10(11)12/h2-7,15H,8H2,1H3,(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAGSAQFNBQGCRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CS(=O)(=O)C2=CNC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>47.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID51087796
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-(5-Methylisoxazole-3-yl)-(1H-indole-3-yl)sulfonylacetamide

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